n,n,4-Trichlorobenzenesulfonamide
Overview
Description
Benzenesulfonamide, N,N,4-trichloro- is a chemical compound belonging to the class of organic compounds known as benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring. Benzenesulfonamides are known for their diverse applications in medicinal chemistry, particularly as inhibitors of carbonic anhydrase enzymes, which play a crucial role in various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, N,N,4-trichloro- typically involves the reaction of benzenesulfonyl chloride with trichloroaniline under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of benzenesulfonamide, N,N,4-trichloro- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N,N,4-trichloro- undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The compound can be hydrolyzed to form the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while oxidation and reduction can produce different oxidized or reduced derivatives .
Scientific Research Applications
Benzenesulfonamide, N,N,4-trichloro- has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of carbonic anhydrase enzymes, which are targets for treating conditions like glaucoma, epilepsy, and certain cancers.
Biological Studies: The compound is used in studies to understand enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is employed in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of benzenesulfonamide, N,N,4-trichloro- involves the inhibition of carbonic anhydrase enzymes. These enzymes catalyze the reversible hydration of carbon dioxide, and their inhibition can lead to various physiological effects. The compound binds to the active site of the enzyme, blocking its activity and thereby affecting processes like pH regulation and ion transport .
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonamide, N,N,4-trimethyl-
- Benzenesulfonamide, N,N,4-dichloro-
- Benzenesulfonamide, N,N,4-bromo-
Uniqueness
Benzenesulfonamide, N,N,4-trichloro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three chlorine atoms enhances its ability to interact with enzyme active sites, making it a potent inhibitor of carbonic anhydrase enzymes compared to its analogs .
Properties
IUPAC Name |
N,N,4-trichlorobenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3NO2S/c7-5-1-3-6(4-2-5)13(11,12)10(8)9/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFIHIHRQSCFMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)N(Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3NO2S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00938177 | |
Record name | N,N,4-Trichlorobenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00938177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.5 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17260-65-0 | |
Record name | N,N,4-Trichlorobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17260-65-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC35960 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35960 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N,4-Trichlorobenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00938177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.